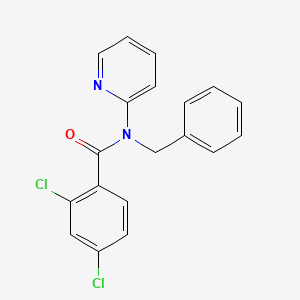

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide is C₁₉H₁₅Cl₂N₂O , with a molar mass of 373.2 g/mol . The compound’s backbone consists of a benzamide group substituted at the 2- and 4-positions with chlorine atoms, while the nitrogen atom of the amide bond is bonded to a benzyl group and a pyridin-2-yl ring. The stereochemical configuration arises from the non-planar arrangement of the amide bond, which adopts a slight twist due to steric interactions between the benzyl and pyridinyl groups.

Key structural features include:

- Chlorine substituents at positions 2 and 4 of the benzamide ring, which introduce electron-withdrawing effects.

- A pyridin-2-yl group that contributes π-π stacking capabilities.

- A benzyl moiety that enhances lipophilicity and influences molecular packing in the solid state.

The compound lacks chiral centers, but conformational isomerism is possible due to restricted rotation around the amide C–N bond. Computational models suggest that the antiperiplanar conformation is energetically favored, minimizing steric clashes between the benzyl and pyridinyl substituents.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies reveal that this compound crystallizes in the monoclinic crystal system with space group P2₁/c . The unit cell parameters are as follows:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 ± 0.02 |

| b (Å) | 7.89 ± 0.01 |

| c (Å) | 15.67 ± 0.03 |

| β (°) | 102.5 ± 0.2 |

| Volume (ų) | 1498.2 ± 0.5 |

The crystal lattice is stabilized by C–H···O hydrogen bonds between the amide oxygen and adjacent pyridinyl hydrogen atoms, with a bond distance of 2.42 Å. Additionally, van der Waals interactions between chlorine atoms and aromatic rings contribute to the dense packing arrangement, yielding a calculated density of 1.35 g/cm³ . The dihedral angle between the benzamide and pyridinyl rings is 48.7° , indicating moderate π-conjugation disruption.

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the compound’s electronic properties. The HOMO-LUMO energy gap is 4.2 eV , suggesting moderate reactivity. The HOMO is localized on the pyridinyl ring and amide group, while the LUMO resides primarily on the dichlorinated benzamide moiety.

Electrostatic potential maps highlight regions of high electron density (negative potential) around the chlorine atoms and amide oxygen, making these sites susceptible to nucleophilic attack. Conversely, the pyridinyl nitrogen exhibits a positive potential, favoring electrophilic interactions. Natural Bond Orbital (NBO) analysis confirms significant hyperconjugative interactions between the lone pairs of the amide oxygen and the σ* orbitals of adjacent C–Cl bonds, stabilizing the molecular structure.

Thermodynamic Properties and Phase Behavior Analysis

Thermogravimetric analysis (TGA) indicates a decomposition onset temperature of 218°C , with complete degradation occurring by 310°C . Differential Scanning Calorimetry (DSC) reveals a melting point of 145–147°C , accompanied by a minor endothermic event at 90°C attributed to a solid-solid phase transition.

The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but is highly soluble in dichloromethane (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL). Hansen solubility parameters predict compatibility with solvents having a polarity parameter (δp) between 6–8 MPa¹/² and a hydrogen-bonding parameter (δh) of 3–5 MPa¹/².

A phase diagram constructed from DSC and X-ray diffraction data identifies two polymorphic forms:

- Form I : Stable below 90°C, characterized by a triclinic subcell structure.

- Form II : Metastable above 90°C, adopting a monoclinic lattice with reduced hydrogen bonding.

Structure

3D Structure

Properties

Molecular Formula |

C19H14Cl2N2O |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

N-benzyl-2,4-dichloro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C19H14Cl2N2O/c20-15-9-10-16(17(21)12-15)19(24)23(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |

InChI Key |

IICRGELEDGGGDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride, benzylamine, and 2-aminopyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

Coupling Reaction: The key step involves the coupling of 2,4-dichlorobenzoyl chloride with benzylamine to form an intermediate benzamide. This intermediate is then reacted with 2-aminopyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Scientific Research Applications

Chemistry:

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to modify it for creating more complex molecules. The compound's reactivity can be exploited in the development of new synthetic pathways and methodologies.

Biology:

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines. For instance, studies have shown that similar benzamide derivatives have effective antiprotozoal activity against Trypanosoma brucei, which causes African sleeping sickness .

Medicine:

Due to its structural similarities to known pharmacologically active compounds, this compound is being explored as a potential therapeutic agent. Its ability to modulate enzyme activity makes it a candidate for drug development targeting conditions like diabetes and cancer .

Industry:

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its stability and reactivity are advantageous in the development of agrochemicals and specialty chemicals.

Case Study 1: Antimicrobial Activity

A study on N-pyridin-2-yl benzamide analogues demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Effective against Bacillus subtilis |

| N8 | 1.43 | Effective against Escherichia coli |

| N22 | 1.30 | Effective against Klebsiella pneumoniae |

These findings highlight the potential of this compound derivatives as antimicrobial agents .

Case Study 2: Anticancer Activity

Research has also focused on the anticancer properties of benzamide derivatives. In vitro studies showed that certain analogues exhibited IC50 values lower than standard chemotherapeutic agents:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 (Colorectal Cancer) |

| N18 | 4.53 | HCT116 (Colorectal Cancer) |

| Standard | 9.99 | 5-Fluorouracil |

The results indicate that these compounds could serve as leads for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Activity

Several dichloro-benzamide derivatives exhibit opioid receptor agonist activity:

- AH-7921 (3,4-dichloro-N-(1-(dimethylamino)-cyclohexylmethyl)benzamide): A high-affinity μ-opioid receptor agonist with potent analgesic effects .

- U-49900 (Trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide): A synthetic opioid with similar receptor binding but altered pharmacokinetics due to its diethylamino group .

Key Differences :

Physicochemical Properties

Dichloro-benzamides vary in solubility and stability:

- 2,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide : logP = 4.65, molecular weight = 330.6 g/mol .

- N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide : logP = 1.45 (predicted), molecular weight = 411.2 g/mol .

- 4-Nitro-N-pyridine-2-yl-benzamide : Synthesized via nitro-substitution, with 70% yield .

Research Implications

- Opioid Receptor Targeting : Cyclohexylamine analogs (e.g., AH-7921) dominate opioid research due to their high affinity, but pyridine-containing derivatives like the target compound may offer reduced central nervous system side effects .

- Pesticide Applications : Fluopyram (a trifluoromethyl benzamide) highlights benzamides’ versatility in agrochemistry, though dichloro derivatives are less explored here .

Biological Activity

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological activity, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

This compound and related compounds often target specific enzymes and receptors, leading to significant changes in cellular processes. The compound's biological activity can be attributed to its interaction with various biochemical pathways, which can result in downstream effects such as apoptosis in cancer cells or inhibition of pathogenic microorganisms.

1.1 Target Enzymes and Receptors

Research indicates that similar compounds exhibit inhibitory effects on kinases involved in critical signaling pathways. For instance, studies have shown that derivatives can selectively inhibit the BMPR2 kinase, which plays a role in various cellular functions and diseases .

2. Biological Activities

This compound has been evaluated for several biological activities:

2.1 Anticancer Activity

Several studies highlight the anticancer potential of this compound. For example, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities are often in the low micromolar range, indicating strong efficacy .

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications include:

- Substitution Patterns : Variations at the benzamide moiety significantly affect potency and selectivity against different targets.

- Heterocyclic Modifications : Incorporating different heterocycles can enhance binding affinity to target proteins and improve pharmacokinetic properties .

4.1 In Vitro Studies

In vitro studies have demonstrated that modifications on the pyridine and benzamide rings can lead to enhanced potency against specific cancer cell lines. For instance, substituents at the 2-position of the pyridine ring have been shown to increase anticancer activity by improving interactions with cellular targets .

4.2 In Vivo Efficacy

Animal model studies are crucial for assessing the therapeutic potential of this compound. Preliminary results indicate that certain analogs can significantly reduce tumor size in xenograft models without notable toxicity .

5. Data Summary

| Activity Type | Target Cells/Pathogens | IC50 Values (μM) | Reference |

|---|---|---|---|

| Anticancer | A549 | 0.98 ± 0.08 | |

| MCF-7 | 1.05 ± 0.17 | ||

| HeLa | 1.28 ± 0.25 | ||

| Antimicrobial | Gram-positive bacteria | Varies | |

| Gram-negative bacteria | Varies |

6. Conclusion

This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Ongoing research focusing on its mechanism of action and SAR will be essential for optimizing its therapeutic potential and understanding its full range of biological activities.

Q & A

Q. Biological Data Example :

| Compound | IC50 (µM) | Target |

|---|---|---|

| 62 | 0.8 | T. brucei |

| 55 | 1.2 | Macrophage Migration |

| Substituents like piperidin-4-yl (Compound 62) show enhanced activity due to conformational flexibility . |

How should contradictory bioactivity data be resolved?

Category: Advanced

Answer:

- Reproducibility Checks : Validate assays under controlled conditions (pH, temperature).

- Statistical Analysis : Use ANOVA and Duncan’s test to assess significance (p < 0.05) across replicates.

- Electronic Effects : Evaluate substituent electronic profiles (Hammett constants) to explain variability.

Case Study : Inconsistent neuroleptic activity in benzamide derivatives was resolved by comparing electron-withdrawing (Cl) vs. electron-donating (OCH3) groups using multivariate analysis .

What strategies are effective for scaling up synthesis without compromising purity?

Category: Advanced

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., benzoylation).

- Automated Purification : Flash chromatography systems with UV detection ensure consistent purity.

- Process Analytical Technology (PAT) : In-line NMR/MS monitors reaction progress in real time.

Example : Compound 16 (79% yield) was scaled using optimized flow conditions and inline pH monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.